molecular formula C13H26N4O6 B611191 t-Boc-Aminooxy-PEG3-Azide CAS No. 1235514-15-4

t-Boc-Aminooxy-PEG3-Azide

Cat. No.: B611191
CAS No.: 1235514-15-4
M. Wt: 334.37
InChI Key: NMMKIEUJNULAEQ-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG3-Azide is a versatile compound widely used in bioconjugation and click chemistry. It contains a tert-butyl (t-Boc) protected aminooxy group and an azide group. The azide group can react with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media .

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG3-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. The azide group can react with alkyne, BCN, and DBCO to yield these linkages . This compound interacts with various enzymes and proteins, including those involved in bioconjugation experiments. The t-Boc-Aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization .

Cellular Effects

This compound influences cellular processes by enhancing solubility and facilitating the delivery of conjugated molecules. It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of bioactive molecules . The compound’s hydrophilic PEG spacer ensures efficient cellular uptake and distribution, impacting various cell types and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide group reacts with alkyne, BCN, and DBCO via click chemistry, forming stable triazole linkages . This mechanism allows for precise bioconjugation and targeted delivery of therapeutic agents. The t-Boc-Aminooxy group can be deprotected to expose reactive aminooxy groups, facilitating further functionalization .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability under various conditions. The compound’s effects on cellular function can change over time, depending on factors such as stability and degradation . Long-term studies have shown that this compound maintains its functionality and continues to influence cellular processes in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates bioconjugation and targeted delivery without adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution enhances its effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . The compound’s hydrophilic PEG spacer directs it to particular compartments or organelles, affecting its activity and function . This localization is crucial for its role in targeted delivery and bioconjugation experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-Azide typically involves the following steps:

    Protection of Aminooxy Group: The aminooxy group is protected with a tert-butyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then linked to a PEG3 chain.

    Azidation: The terminal hydroxyl group of the PEG3 chain is converted to an azide group using reagents such as sodium azide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency .

Types of Reactions:

    Click Chemistry: The azide group undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the t-Boc group.

Major Products:

    Triazole Linkages: Formed from the reaction of the azide group with alkynes.

    Free Aminooxy Group: Obtained after deprotection of the t-Boc group

Scientific Research Applications

t-Boc-Aminooxy-PEG3-Azide has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation experiments to link biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.

    Industry: Applied in the production of PEGylated compounds for improved solubility and stability .

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG3-Azide involves its functional groups:

    Azide Group: Reacts with alkynes via click chemistry to form stable triazole linkages.

    Aminooxy Group: After deprotection, it can form oxime linkages with carbonyl groups in biomolecules, facilitating bioconjugation

Comparison with Similar Compounds

    t-Boc-Aminooxy-PEG8-Azide: Contains a longer PEG spacer, providing greater flexibility and solubility.

    t-Boc-Aminooxy-PEG4-Alcohol: Has a terminal hydroxyl group instead of an azide, used for different types of conjugation reactions.

Uniqueness: t-Boc-Aminooxy-PEG3-Azide is unique due to its balanced PEG spacer length, which offers optimal solubility and flexibility for various applications. Its combination of t-Boc-protected aminooxy and azide groups makes it highly versatile for both click chemistry and bioconjugation.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMKIEUJNULAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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